molecular formula C13H8F9NO5S B12059828 N-Hydroxy-5-norbornene-2 3-dicarboximid&

N-Hydroxy-5-norbornene-2 3-dicarboximid&

Cat. No.: B12059828
M. Wt: 461.26 g/mol
InChI Key: PNXSDOXXIOPXPY-DPTVFECHSA-N
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Preparation Methods

Synthetic Routes:: NHND can be synthesized through the following procedure:

  • Dissolve 1 mmol of the starting material (usually a carboxylic acid or its derivative) in anhydrous dimethylformamide (DMF).
  • Add 1.1 mmol of N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) and 1.1 mmol of dicyclohexylcarbodiimide (DIC) to the solution.
  • Stir the reaction mixture for an additional 5 minutes at 0 °C.
  • Finally, introduce L-proline amide (2) (1 mmol) to complete the reaction .

Industrial Production:: Information on large-scale industrial production methods for NHND is limited, but it is commonly synthesized in research laboratories using the above synthetic route.

Chemical Reactions Analysis

NHND participates in various chemical reactions:

Scientific Research Applications

NHND finds applications in:

    Peptide Synthesis: It is used in peptide chemistry as a reagent for amide bond formation.

    Internal Reference: NHND’s role as an OH content reference is valuable in analytical chemistry.

    Mediator in Oxidation Reactions: Its use in oxidation reactions broadens its applicability.

Mechanism of Action

The precise mechanism by which NHND exerts its effects remains an active area of research. its involvement in amide bond formation and oxidation reactions suggests its importance in various biological and chemical processes.

Comparison with Similar Compounds

NHND’s uniqueness lies in its specific reactivity as an OH content reference and mediator in oxidation reactions. Similar compounds include other hydroxyl-bearing imides and carboxylic acid derivatives.

Properties

Molecular Formula

C13H8F9NO5S

Molecular Weight

461.26 g/mol

IUPAC Name

[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C13H8F9NO5S/c14-10(15,12(18,19)20)11(16,17)13(21,22)29(26,27)28-23-8(24)6-4-1-2-5(3-4)7(6)9(23)25/h1-2,4-7H,3H2/t4-,5+,6?,7?

InChI Key

PNXSDOXXIOPXPY-DPTVFECHSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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